molecular formula C17H22ClNO B4407924 N,N-dimethyl-3-(4-phenylphenoxy)propan-1-amine;hydrochloride

N,N-dimethyl-3-(4-phenylphenoxy)propan-1-amine;hydrochloride

Cat. No.: B4407924
M. Wt: 291.8 g/mol
InChI Key: HVJDOMGQOLOKMR-UHFFFAOYSA-N
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Description

N,N-dimethyl-3-(4-phenylphenoxy)propan-1-amine;hydrochloride is an organic compound that belongs to the class of amines. It is characterized by the presence of a biphenyl group attached to a propyl chain, which is further connected to a dimethylamine group. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.

Properties

IUPAC Name

N,N-dimethyl-3-(4-phenylphenoxy)propan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO.ClH/c1-18(2)13-6-14-19-17-11-9-16(10-12-17)15-7-4-3-5-8-15;/h3-5,7-12H,6,13-14H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVJDOMGQOLOKMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCOC1=CC=C(C=C1)C2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-3-(4-phenylphenoxy)propan-1-amine;hydrochloride typically involves the following steps:

    Formation of the Biphenyl Ether: The initial step involves the reaction of 4-bromobiphenyl with propylene oxide in the presence of a base to form 3-(4-biphenylyloxy)propanol.

    Amination: The 3-(4-biphenylyloxy)propanol is then reacted with dimethylamine under suitable conditions to form [3-(4-biphenylyloxy)propyl]dimethylamine.

    Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically forming corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound back to its amine form from its N-oxide.

    Substitution: The biphenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Regeneration of the parent amine.

    Substitution: Various substituted biphenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, N,N-dimethyl-3-(4-phenylphenoxy)propan-1-amine;hydrochloride is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

Biology and Medicine

In biological and medical research, this compound is studied for its potential pharmacological properties. It may act as a ligand for certain receptors or enzymes, making it a candidate for drug development.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the manufacture of polymers and resins.

Mechanism of Action

The mechanism of action of N,N-dimethyl-3-(4-phenylphenoxy)propan-1-amine;hydrochloride involves its interaction with specific molecular targets. The biphenyl group can engage in π-π interactions with aromatic residues in proteins, while the dimethylamine group can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    [3-(4-biphenylyloxy)propyl]methylamine hydrochloride: Similar structure but with one less methyl group.

    [3-(4-biphenylyloxy)propyl]ethylamine hydrochloride: Similar structure but with an ethyl group instead of a dimethylamine group.

Uniqueness

The presence of the biphenyl group in N,N-dimethyl-3-(4-phenylphenoxy)propan-1-amine;hydrochloride imparts unique steric and electronic properties, making it distinct from other amines. This uniqueness can influence its reactivity and interactions with biological targets, potentially leading to different pharmacological profiles.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N,N-dimethyl-3-(4-phenylphenoxy)propan-1-amine;hydrochloride
Reactant of Route 2
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N,N-dimethyl-3-(4-phenylphenoxy)propan-1-amine;hydrochloride

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